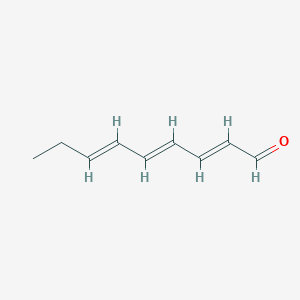

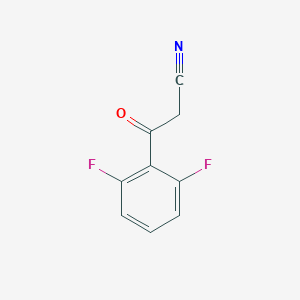

3-(2,6-Difluorophenyl)-3-oxopropanenitrile

説明

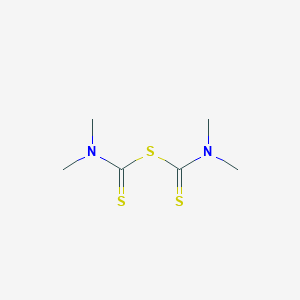

The compound 3-(2,6-Difluorophenyl)-3-oxopropanenitrile is a type of 3-oxopropanenitrile, which is a class of organic compounds characterized by the presence of a cyano and a keto functional group on a three-carbon chain attached to an aromatic ring. The difluorophenyl group indicates the presence of two fluorine atoms on the phenyl ring, which can significantly affect the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of 3-oxopropanenitriles, including those with substituted aromatic rings such as 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, can be achieved through electrophilic cyanoacetylation of heterocycles. This process involves the use of mixed anhydrides (acetic or trifluoroacetic anhydride combined with cyanoacetic acid) and a catalyst like Mg(ClO4)2·2H2O. This method has been shown to be simple and efficient, and it can also be applied to electron-poor aromatic compounds .

Molecular Structure Analysis

While the specific molecular structure of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile is not detailed in the provided papers, the molecular structure of a related compound, 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography . This suggests that similar analytical techniques could be used to elucidate the structure of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile.

Chemical Reactions Analysis

The reactivity of 3-oxopropanenitriles can be quite diverse. For instance, a related compound undergoes a color change when reacted with aliphatic amines, indicating the formation of ion pairs through proton transfer reactions . Additionally, 3-oxopropanenitriles can participate in radical addition reactions with terminal dienes when promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, leading to the formation of dihydrofurans . These reactions highlight the potential of 3-oxopropanenitriles to engage in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxopropanenitriles are influenced by their functional groups and the nature of the substituents on the aromatic ring. The presence of fluorine atoms, as in 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, would likely increase the compound's electronegativity and could affect its boiling point, solubility, and reactivity. However, specific data on these properties for 3-(2,6-Difluorophenyl)-3-oxopropanenitrile are not provided in the papers .

科学的研究の応用

Application 1: Photodimerization

- Summary of the Application : The compound (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a related compound, was used in a study of photodimerization in the crystalline solid state .

- Methods of Application or Experimental Procedures : The compound was synthesized and characterized by 1H and 13C NMR, mass spectrometry, and single-crystal X-ray diffraction. Photolysis (λ irr = 300 nm) of the compound in the crystalline solid state resulted in the stereospecific formation of the syn-head-to-head photodimer (β-truxinic) .

- Results or Outcomes : The study resulted in the stereospecific formation of the syn-head-to-head photodimer (β-truxinic) when the compound was subjected to photolysis in the crystalline solid state .

Application 2: Synthesis of Photoactive Molecules

- Summary of the Application : A related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was synthesized and characterized for its photoactive properties .

- Methods of Application or Experimental Procedures : The compound was synthesized and its structure was determined. It was found to crystallize in the centrosymmetric space group P-1 with two rotomer molecules of the compound in the asymmetric unit .

- Results or Outcomes : The study found that the molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Application 3: Nonlinear Optical Material

- Summary of the Application : A related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and studied as a promising nonlinear optical material .

- Results or Outcomes : The study found that the chalcone crystal can be considered as a nonlinear optical material. The third-order nonlinear susceptibility (c(3)) value for the chalcone crystal is 369.294 x 10^-22 m2/V2, higher than those obtained from a few similar types of molecule .

Application 4: Photoactive Molecules

- Summary of the Application : A related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was synthesized and characterized for its photoactive properties .

- Methods of Application or Experimental Procedures : The compound was synthesized and its structure was determined. It was found to crystallize in the centrosymmetric space group P-1 with two rotomer molecules of the compound in the asymmetric unit .

- Results or Outcomes : The study found that the molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Application 5: Second Harmonic Generation

- Summary of the Application : A related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and studied for its potential in applications such as second harmonic generation (SHG), optical modulation, electro-optic switches, optical logic, and others .

- Results or Outcomes : The study found that the chalcone crystal can be considered as a nonlinear optical material. The third-order nonlinear susceptibility (c(3)) value for the chalcone crystal is 369.294 x 10^-22 m2/V2, higher than those obtained from a few similar types of molecule .

Application 6: Photoactive Molecules

- Summary of the Application : A related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was synthesized and characterized for its photoactive properties .

- Methods of Application or Experimental Procedures : The compound was synthesized and its structure was determined. It was found to crystallize in the centrosymmetric space group P-1 with two rotomer molecules of the compound in the asymmetric unit .

- Results or Outcomes : The study found that the molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

特性

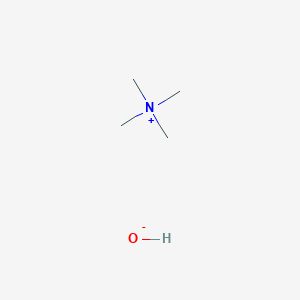

IUPAC Name |

3-(2,6-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGUAZITUTVDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504998 | |

| Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |

CAS RN |

40017-76-3 | |

| Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。